

# In-Depth Technical Guide to the Spectroscopic Data of Dugesin B

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dugesin B*

Cat. No.: B12389262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dugesin B**, a rearranged clerodane diterpenoid isolated from *Salvia dugesii*. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the peer-reviewed publication: Xu, G., Zhao, F., Yang, X., Zhou, J., Yang, L., Shen, X., ... & Zhao, Q. (2011). neo-Clerodane diterpenoids from *Salvia dugesii* and their bioactive studies. *Natural Products and Bioprospecting*, 1(2), 81-86.

## Chemical Structure and Properties

- Systematic Name: (13R)-13-(furan-3-yl)-11-methyl-4,14-dioxatetracyclo[8.7.0.0<sup>2,6</sup>.0<sup>12,16</sup>]heptadeca-1(17),2(6),7,10,12(16)-pentaene-5,15-dione
- Molecular Formula: C<sub>20</sub>H<sub>14</sub>O<sub>5</sub>
- Molecular Weight: 334.32 g/mol [\[1\]](#)
- Natural Source: Aerial parts of *Salvia dugesii*.[\[2\]](#)

## Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the elemental composition of **Dugesin B**.

| Ion                | Calculated m/z | Found m/z |
|--------------------|----------------|-----------|
| [M+H] <sup>+</sup> | 335.0919       | 335.0913  |

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of **Dugesin B** was achieved through extensive 1D and 2D NMR spectroscopy. The <sup>1</sup>H and <sup>13</sup>C NMR data were acquired in CDCl<sub>3</sub>.

### <sup>1</sup>H NMR Spectroscopic Data (400 MHz, CDCl<sub>3</sub>)

| Position | δ (ppm) | Multiplicity | J (Hz)    |
|----------|---------|--------------|-----------|
| 2        | 7.28    | d            | 7.2       |
| 3        | 6.51    | d            | 7.2       |
| 6        | 7.05    | s            |           |
| 7        | 4.95    | s            |           |
| 11       | 2.45    | s            |           |
| 12       | 5.48    | s            |           |
| 14       | 7.42    | s            |           |
| 15       | 6.41    | s            |           |
| 16       | 7.40    | s            |           |
| 18       | 7.18    | s            |           |
| 19α      | 3.15    | dd           | 16.0, 6.0 |
| 19β      | 2.85    | dd           | 16.0, 1.2 |
| 20       | 2.15    | s            |           |

### <sup>13</sup>C NMR Spectroscopic Data (100 MHz, CDCl<sub>3</sub>)

| Position | $\delta$ (ppm) | Type            |
|----------|----------------|-----------------|
| 1        | 134.5          | C               |
| 2        | 129.5          | CH              |
| 3        | 111.8          | CH              |
| 4        | 149.5          | C               |
| 5        | 143.8          | C               |
| 6        | 121.2          | CH              |
| 7        | 69.8           | CH <sub>2</sub> |
| 8        | 130.5          | C               |
| 9        | 146.2          | C               |
| 10       | 125.4          | C               |
| 11       | 20.5           | CH <sub>3</sub> |
| 12       | 97.8           | CH              |
| 13       | 125.8          | C               |
| 14       | 143.5          | CH              |
| 15       | 108.2          | CH              |
| 16       | 139.1          | CH              |
| 17       | 173.2          | C               |
| 18       | 124.5          | CH              |
| 19       | 35.1           | CH <sub>2</sub> |
| 20       | 19.8           | CH <sub>3</sub> |

## Experimental Protocols

The following methodologies were employed for the isolation and spectroscopic analysis of **Dugesin B** as detailed in Xu et al. (2011).

## Extraction and Isolation

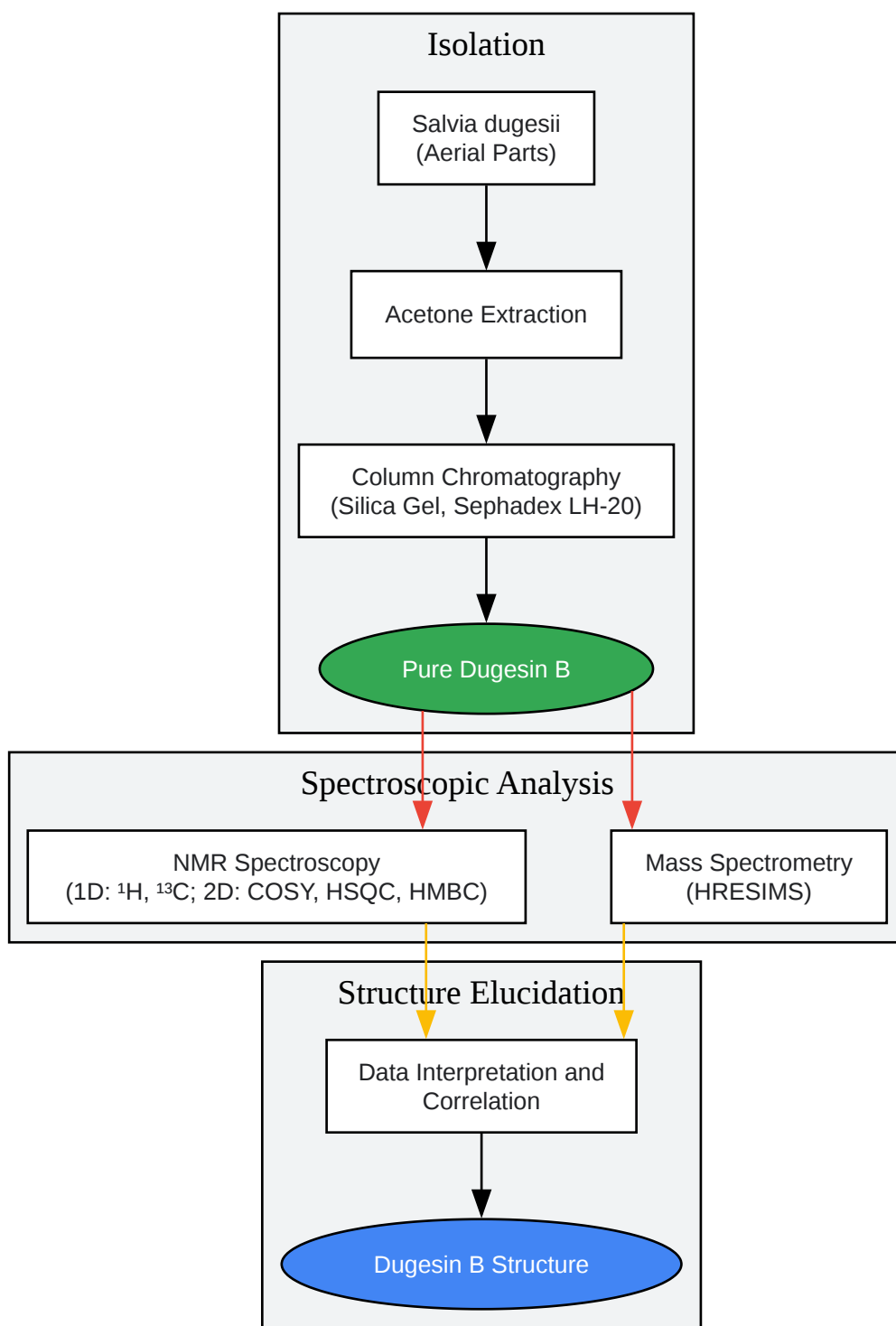
The air-dried aerial parts of *Salvia dugesii* were extracted with acetone. The resulting extract was then subjected to repeated column chromatography on silica gel and Sephadex LH-20 to yield pure **Dugesin B**.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AV-400 spectrometer. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H}$  7.26,  $\delta\text{C}$  77.0), and coupling constants (J) are in Hertz (Hz).
- Mass Spectrometry: HRESIMS data were obtained on an API QSTAR Pulsar i spectrometer.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Dugesin B**.



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and structural elucidation of **Dugesin B**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dugesin B | C<sub>20</sub>H<sub>14</sub>O<sub>5</sub> | CID 11267625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of Dugesin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12389262#spectroscopic-data-nmr-ms-of-dugesin-b]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)